molecular formula C10H9Cl2N3 B11869321 1-Chloroisoquinoline-3-carboximidamide hydrochloride CAS No. 1179362-39-0

1-Chloroisoquinoline-3-carboximidamide hydrochloride

Cat. No.: B11869321
CAS No.: 1179362-39-0
M. Wt: 242.10 g/mol
InChI Key: NEXFBMUDFUTPSP-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9Cl2N3 and a molecular weight of 242.10456 Da . This compound is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a carboximidamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Chloroisoquinoline-3-carboximidamide hydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline core. The synthetic route often includes:

    Chlorination: Introduction of the chlorine atom to the isoquinoline ring.

    Carboximidamide Formation: Conversion of a suitable precursor to the carboximidamide group.

Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

1-Chloroisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the isoquinoline ring.

    Reduction: Reduction reactions can alter the carboximidamide group.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloroisoquinoline-3-carboximidamide hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloroisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:

  • 1-Bromoisoquinoline-3-carboximidamide hydrochloride
  • 1-Fluoroisoquinoline-3-carboximidamide hydrochloride

These compounds share a similar isoquinoline core but differ in the halogen substituent. The unique properties of this compound, such as its reactivity and binding affinity, make it distinct and valuable for specific research applications .

Properties

CAS No.

1179362-39-0

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

1-chloroisoquinoline-3-carboximidamide;hydrochloride

InChI

InChI=1S/C10H8ClN3.ClH/c11-9-7-4-2-1-3-6(7)5-8(14-9)10(12)13;/h1-5H,(H3,12,13);1H

InChI Key

NEXFBMUDFUTPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=N)N.Cl

Origin of Product

United States

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